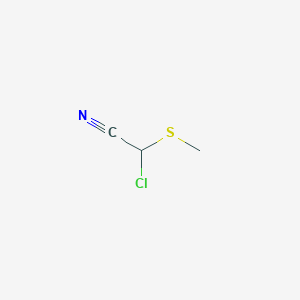

Chloro(methylsulfanyl)acetonitrile

Description

Properties

CAS No. |

62383-83-9 |

|---|---|

Molecular Formula |

C3H4ClNS |

Molecular Weight |

121.59 g/mol |

IUPAC Name |

2-chloro-2-methylsulfanylacetonitrile |

InChI |

InChI=1S/C3H4ClNS/c1-6-3(4)2-5/h3H,1H3 |

InChI Key |

QOUNYDBGXHTRBU-UHFFFAOYSA-N |

Canonical SMILES |

CSC(C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Electrochemical C–H Activation

Nature Communications (2019) demonstrates electrochemical α-C(sp³)–H bond functionalization of acetonitrile with thiols. Adapting this method:

- Reactants : Acetonitrile, methyl mercaptan

- Catalyst : Iodide (I⁻)

- Conditions : Ambient temperature, constant potential (1.5 V vs. Ag/AgCl)

- Mechanism : I⁻ oxidizes to I₂, generating cyanomethyl radicals (·CH₂CN), which couple with CH₃SH to form CH₃S-CH₂CN.

Subsequent chlorination via SOCl₂ or Cl₂ could introduce the chloro group, though regioselectivity challenges arise.

Radical-Mediated Dichlorination-Sulfurization

A hypothetical pathway involves radical intermediates:

- Dichlorination : Treat acetonitrile with Cl₂ under UV light to form Cl₂CH-CN.

- Selective Substitution : React Cl₂CH-CN with CH₃SH in the presence of a radical initiator (e.g., AIBN), replacing one Cl with SCH₃.

This method remains untested but aligns with known nitrile radical reactivity.

Data-Driven Method Comparison

The table below synthesizes key parameters from analogous reactions:

*Extrapolated from β-enaminonitrile yields.

Challenges and Optimization

Regioselectivity in Dichlorination

Achieving monosubstitution in Cl₂CH-CN requires precise stoichiometry. Excess CH₃SH may drive disubstitution (ClSCH₂CN), while limited thiol favors incomplete reaction.

Steric and Electronic Effects

The methylsulfanyl group’s electron-donating nature deactivates the α-carbon toward electrophilic chlorination. Thus, chlorination should precede sulfurization in sequential routes.

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of CH₃S⁻, while tertiary amines (e.g., Et₃N) mitigate HCl byproducts during substitution.

Chemical Reactions Analysis

Types of Reactions

Chloro(methylsulfanyl)acetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.

Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines. These reactions typically occur under basic conditions.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.

Reduction Reactions: Lithium aluminum hydride or catalytic hydrogenation are commonly used for the reduction of the nitrile group.

Major Products Formed

Substitution Reactions: Products include substituted acetonitriles, such as aminoacetonitriles or alkoxyacetonitriles.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: The primary product is the corresponding amine.

Scientific Research Applications

Chloro(methylsulfanyl)acetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of chloro(methylsulfanyl)acetonitrile involves its reactivity towards nucleophiles and electrophiles. The chloro group is highly reactive and can be easily displaced by nucleophiles, while the nitrile group can participate in various addition and reduction reactions. The sulfur atom can also undergo oxidation, leading to the formation of sulfoxides and sulfones. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which increases the electrophilicity of the carbon atom adjacent to the chloro group .

Comparison with Similar Compounds

Reactivity and Stability

Nucleophilic Substitution :

- Chloro(methylsulfanyl)acetonitrile’s -Cl and -SCH₃ groups facilitate nucleophilic displacement. For example, in , compound 2 reacts with Me₂NH to yield 6-dialkylaminated pyrimidines under mild conditions (DMF, 0°C) .

- Comparatively, β-chloro amines (e.g., from chloroacetonitrile) require stronger conditions (reflux with NaCl in acetonitrile) for substitution, highlighting the enhanced reactivity of this compound due to its sulfanyl group .

Stability :

- This compound derivatives (e.g., compound 2 in ) are stable during chromatographic purification, unlike aziridinium triflates, which decompose under similar conditions .

- Chloroacetonitrile-based β-chloro amines exhibit sluggish reactivity with NaCl, requiring tetraethylammonium chloride for efficient conversion .

Functional Group Interactions

- Sulfur Participation :

- Chloro vs. Bromo/Iodo Analogs :

- Substitution rates vary with halogens. For instance, β-bromo amines react sluggishly with NaCl compared to β-iodo amines with NaI, suggesting this compound may exhibit intermediate reactivity .

Q & A

Q. What are the established synthetic routes for Chloro(methylsulfanyl)acetonitrile, and what key reaction parameters influence yield?

this compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting chloroacetonitrile with methylsulfanyl nucleophiles (e.g., sodium methylsulfide) in anhydrous acetonitrile under nitrogen atmosphere. Critical parameters include:

- Solvent choice : Polar aprotic solvents like acetonitrile enhance nucleophilicity and stabilize intermediates .

- Temperature : Reactions typically proceed at 0–25°C to minimize side reactions (e.g., hydrolysis of the nitrile group).

- Stoichiometry : A 1.2:1 molar ratio of methylsulfanyl reagent to chloroacetonitrile ensures complete substitution .

Yield optimization requires careful exclusion of moisture and real-time monitoring via TLC or GC-MS .

Q. What spectroscopic methods are most effective for characterizing this compound’s structure?

- ¹H/¹³C NMR : The methylsulfanyl group (δ ~2.1 ppm for ¹H; δ ~15–20 ppm for ¹³C) and nitrile carbon (δ ~115–120 ppm) are diagnostic .

- IR Spectroscopy : Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~650 cm⁻¹ (C-S stretch) confirm functional groups.

- GC-MS : Used to verify purity (>98%) and detect byproducts (e.g., unreacted chloroacetonitrile) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Chemical-resistant gloves (nitrile), tight-sealing goggles, and flame-retardant lab coats are mandatory due to flammability and toxicity .

- Ventilation : Use fume hoods to prevent inhalation of volatile acetonitrile byproducts .

- Waste disposal : Neutralize residues with alkaline solutions (e.g., 10% NaOH) before disposal to avoid environmental contamination .

Advanced Research Questions

Q. How do computational chemistry approaches enhance understanding of this compound’s reactivity?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts electronic properties and reaction pathways:

- Electron density maps : Identify electrophilic sites (e.g., nitrile carbon) and nucleophilic regions (methylsulfanyl group) .

- Transition-state analysis : Reveals energy barriers for substitution reactions, aiding in solvent selection (e.g., acetonitrile vs. THF) .

Validation involves comparing computed vibrational spectra (IR) and dipole moments with experimental data .

Q. What strategies optimize chromatographic separation of this compound from complex reaction mixtures?

- GC-FID optimization : Use a DB-624 column (30 m × 0.32 mm) with a temperature gradient (40°C to 220°C at 10°C/min) .

- Mobile phase : Helium carrier gas at 1.2 mL/min improves peak resolution.

- Factorial design : Systematically vary injection volume (0.5–2.0 µL) and split ratio (1:10 to 1:50) to minimize co-elution of byproducts .

Q. What mechanisms explain the nucleophilic substitution behavior of this compound in different solvent systems?

- Polar aprotic solvents (acetonitrile) : Stabilize transition states via dipole interactions, accelerating Sₙ2 pathways.

- Protic solvents (water/methanol) : Promote hydrolysis of the nitrile group, reducing substitution efficiency .

Kinetic studies in acetonitrile show pseudo-first-order behavior, with rate constants dependent on nucleophile concentration (e.g., thiols vs. amines) .

Q. How can researchers resolve contradictory data regarding reaction yields in this compound synthesis?

- Design of Experiments (DoE) : Use a two-level factorial design to isolate variables (e.g., temperature, stoichiometry) and identify interactions .

- Statistical analysis : Apply ANOVA to determine significance (p < 0.05) of factors like solvent purity or moisture content .

Reproducibility requires rigorous control of anhydrous conditions and standardized quenching protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.